

Selectivity Profile of CYP1A1 Inhibitor 8a (Compound 119): A Technical Guide

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Compound of Interest		
Compound Name:	CYP1A1 inhibitor 8a	
Cat. No.:	B1669661	Get Quote

This technical guide provides an in-depth overview of the selectivity profile of the potent and selective Cytochrome P450 1A1 (CYP1A1) inhibitor, compound 8a. This compound is identified as 2-phenylimidazo[1,2-a]quinoline (compound 119, CID 5121780) in the primary scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the specific inhibitory characteristics and experimental validation of this molecule.

Quantitative Selectivity Profile

The inhibitory activity of compound 119 was assessed against a panel of human CYP450 enzymes. The following tables summarize the quantitative data, showcasing its high potency and selectivity for the CYP1 family, particularly CYP1A2 and CYP1B1, with significant inhibition of CYP1A1.

Table 1: Inhibitory Activity (IC50) of Compound 119 against CYP1 Family Enzymes in Live Human Cells.[1]

Enzyme	IC50 (nM)
CYP1A1	269
CYP1A2	30
CYP1B1	56



Table 2: Percentage Inhibition of various CYP Isoforms by Compound 119 at a concentration of $10 \mu M.[1]$

Enzyme Family	Enzyme	% Inhibition at 10 μM
CYP1	CYP1A1	97%
CYP1A2	~95%	
CYP1B1	~95%	_
CYP2	CYP2D6	No detectable inhibition
CYP2C9	No detectable inhibition	
CYP2C19	No detectable inhibition	_
CYP3	CYP3A4	No detectable inhibition

Experimental Protocols In Vitro CYP450 Enzyme Inhibition Assay (Sacchrosomes™)

This protocol outlines the determination of the inhibitory potential of compound 119 against various CYP450 isoforms using a yeast-derived microsomal enzyme system (Sacchrosomes™).

Materials:

- CYP450 Isoform-specific Sacchrosomes™ (yeast-derived microsomes)
- Test Compound (Compound 119)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- CYP isoform-specific substrate (e.g., 7-ethoxyresorufin for CYP1A1)
- Potassium phosphate buffer (pH 7.4)



- 96-well microplates
- Fluorescence plate reader

Procedure:

- A reaction mixture is prepared containing the NADPH regenerating system in potassium phosphate buffer.
- The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture at various concentrations.
- The specific CYP450 Sacchrosomes[™] are added to the mixture and pre-incubated.
- The reaction is initiated by the addition of the specific substrate.
- The plate is incubated at 37°C for a specified time, allowing the enzymatic reaction to proceed.
- The reaction is stopped, and the formation of the fluorescent product is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.
- IC50 values are determined by fitting the concentration-response data to a sigmoidal doseresponse curve using appropriate software (e.g., GraphPad Prism).

Live Human Cell-Based CYP450 Inhibition Assay

This assay determines the inhibitory activity of compound 119 in a more physiologically relevant context using live human embryonic kidney (HEK293) cells engineered to express specific CYP enzymes.

Materials:

 HEK293 cells stably expressing individual human CYP450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1)



- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
- Test Compound (Compound 119)
- CYP isoform-specific substrate
- 96-well cell culture plates
- Fluorescence plate reader

Procedure:

- HEK293 cells expressing the target CYP enzyme are seeded in 96-well plates and allowed to adhere overnight.
- The cell culture medium is replaced with fresh medium containing various concentrations of the test compound.
- The cells are incubated with the compound for a predetermined period.
- The CYP-specific substrate is added to each well, and the plate is incubated at 37°C in a CO2 incubator.
- After the incubation period, the fluorescence of the product in the supernatant or cell lysate is measured using a fluorescence plate reader.
- IC50 values are calculated as described in the in vitro assay protocol.

Benzo[a]pyrene (B[a]P) Toxicity Rescue Assay in CYP1A1-Expressing Cells[1]

This assay evaluates the ability of compound 119 to protect cells from the cytotoxic effects of the pro-carcinogen benzo[a]pyrene, which is metabolically activated by CYP1A1.

Materials:

HEK293 cells overexpressing CYP1A1



- Benzo[a]pyrene (B[a]P)
- Test Compound (Compound 119)
- Cell viability reagent (e.g., MTT, resazurin)
- 96-well cell culture plates

Procedure:

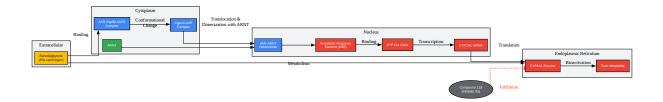
- CYP1A1-overexpressing HEK293 cells are seeded in 96-well plates.
- The cells are treated with a toxic concentration of B[a]P in the presence or absence of different concentrations of compound 119.
- The plates are incubated for a period sufficient to induce B[a]P-mediated cytotoxicity (e.g., 24-48 hours).
- Cell viability is assessed by adding a cell viability reagent and measuring the resulting absorbance or fluorescence, according to the manufacturer's instructions.
- The ability of compound 119 to rescue cells from B[a]P toxicity is quantified by comparing the viability of cells treated with B[a]P and the compound to those treated with B[a]P alone.

Signaling Pathway Interactions and Experimental Workflows

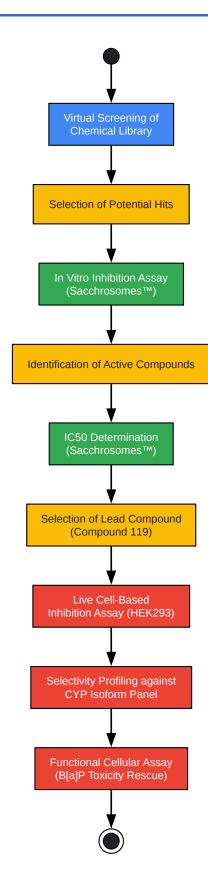
Aryl Hydrocarbon Receptor (AhR) Pathway Antagonism

While the primary mechanism of action of compound 119 is the direct inhibition of the CYP1A1 enzyme, its discovery was guided by its potential to interfere with the metabolic activation of carcinogens. The activation of CYP1A1 expression is mediated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Some potent CYP1A1 inhibitors can also act as antagonists of the AhR. The ability of compound 119 to protect cells from B[a]P-induced toxicity suggests it effectively blocks the metabolic activation of B[a]P by CYP1A1.









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References

- 1. Identification of Potent and Selective CYP1A1 Inhibitors via Combined Ligand and Structure-Based Virtual Screening and Their in Vitro Validation in Sacchrosomes and Live Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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